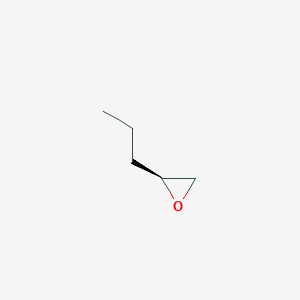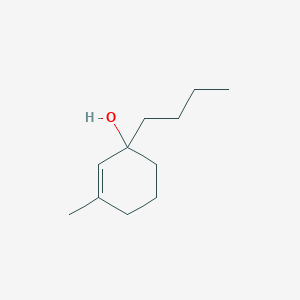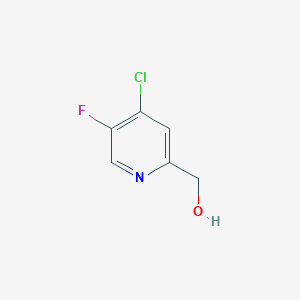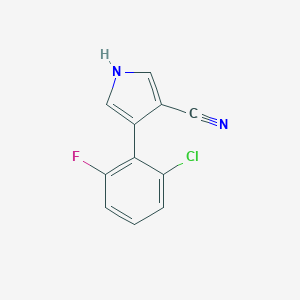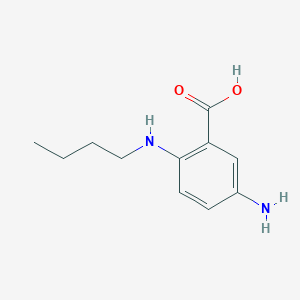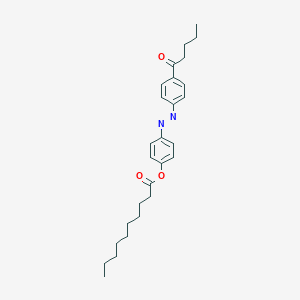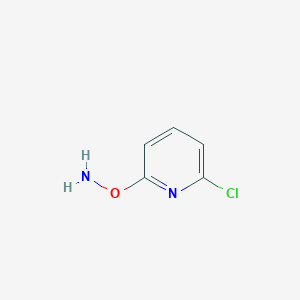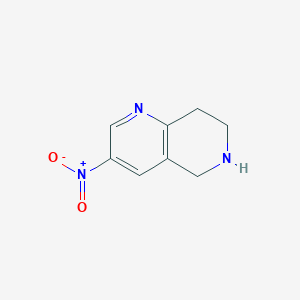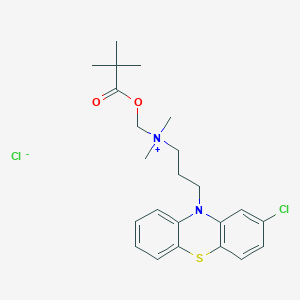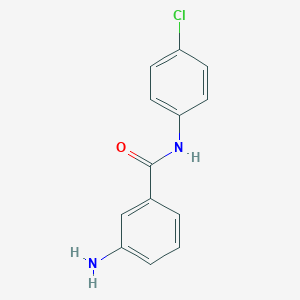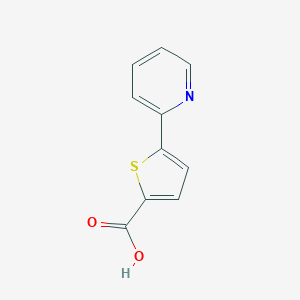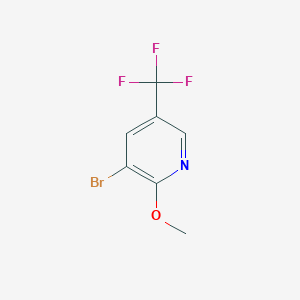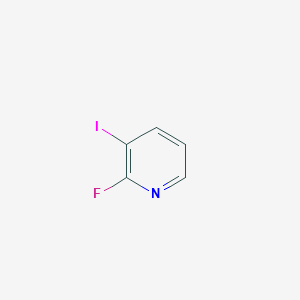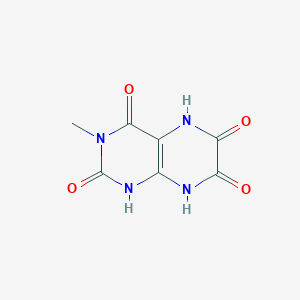
2,4,6-Triphenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triphenyl-1,3-dioxane is a chemical compound that has been extensively studied in the field of organic chemistry. It is a cyclic compound that contains three phenyl groups attached to a central dioxane ring. This compound has been of great interest to researchers due to its unique structure and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,4,6-Triphenyl-1,3-dioxane is not fully understood. However, it is believed to interact with biological molecules such as proteins and enzymes, leading to changes in their structure and function. This interaction may be due to the presence of the phenyl groups, which are known to interact with hydrophobic regions of biomolecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,4,6-Triphenyl-1,3-dioxane have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant activity, which may be beneficial for the treatment of oxidative stress-related diseases. In vivo studies have shown that it can reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4,6-Triphenyl-1,3-dioxane in lab experiments include its ease of synthesis, its stability, and its potential applications in various fields. However, its limitations include its low solubility in water, which may limit its use in certain experiments. Additionally, its potential toxicity and lack of specificity may limit its use in biological studies.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Triphenyl-1,3-dioxane. One direction is the development of more specific and potent derivatives for use in biological studies. Another direction is the investigation of its potential use as a photosensitizer for photodynamic therapy. Additionally, its potential applications in the field of materials science, such as in the development of organic electronics, could also be explored.
Synthesemethoden
The synthesis of 2,4,6-Triphenyl-1,3-dioxane can be achieved through several methods. One of the most common methods involves the reaction of benzaldehyde with acetone in the presence of an acid catalyst. The resulting product is then treated with a reducing agent to yield the final product. Other methods include the reaction of benzaldehyde with cyclohexanone or the reaction of benzaldehyde with 2,3-dimethylbutane-2,3-diol.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triphenyl-1,3-dioxane has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a building block for the synthesis of more complex compounds. It has also been used as a fluorescent probe for the detection of metal ions in solution. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
CAS-Nummer |
117525-88-9 |
|---|---|
Produktname |
2,4,6-Triphenyl-1,3-dioxane |
Molekularformel |
C22H20O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2,4,6-triphenyl-1,3-dioxane |
InChI |
InChI=1S/C22H20O2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-15,20-22H,16H2 |
InChI-Schlüssel |
JISOWUQFKXKMNL-UHFFFAOYSA-N |
SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(OC(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,4,6-triphenyl-1,3-dioxane 2,4,6-triphenyldioxane-1,3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



